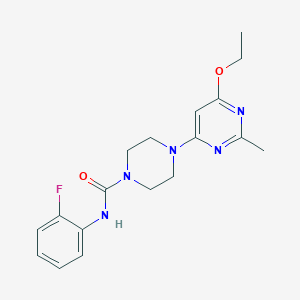

2-(2-硝基苯甲酰氨基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

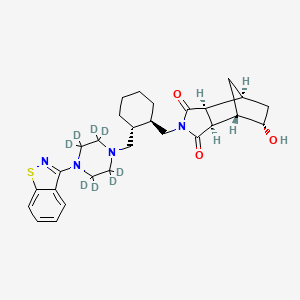

The synthesis of thiophene derivatives, including compounds similar to 2-(2-Nitrobenzamido)thiophene-3-carboxamide, typically involves multiple steps starting from simple thiophene compounds. A study by Amr et al. (2010) details the synthesis of novel thiophene derivatives through initial reactions with different organic reagents, demonstrating the versatility of thiophene chemistry (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical reactivity and biological activity. For example, Wardell et al. (2005) analyzed the three-dimensional framework structures of isomeric compounds involving nitrophenylbenzamide and highlighted the importance of hydrogen bonding and pi-pi stacking interactions in determining the compounds' structure and reactivity (Wardell et al., 2005).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including nucleophilic substitution and rearrangement. Guerrera et al. (1995) described the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in N-substituted thiophene derivatives, illustrating the reactivity of the thiophene ring and its susceptibility to nucleophilic attack (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Detailed characterizations, including X-ray diffraction and spectroscopic analyses, provide insights into the physical properties of these compounds. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, offering insight into the intermolecular interactions and the stability of the crystal lattice (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Properties Analysis

The chemical properties of 2-(2-Nitrobenzamido)thiophene-3-carboxamide derivatives are defined by their functional groups, which influence their reactivity, acidity, and potential for forming derivatives. Studies have shown that the introduction of nitro and amido groups can significantly affect the electron density of the thiophene ring, altering its reactivity towards electrophilic and nucleophilic agents. For example, the synthesis and characterization of various thiophene derivatives have revealed how different substituents impact the molecule's reactivity and biological activity (Saeed et al., 2010).

科学研究应用

抗病毒活性

- Yongshi et al. (2017) 的一项研究报告了对呋喃羧酰胺衍生物的合成,这些衍生物与噻吩-3-羧酰胺密切相关,对禽流感病毒H5N1表现出强大的抑制活性。

抗微生物特性

- Sumrra et al. (2016) 合成了源自噻吩-2-羧酰胺的化合物,用于制备金属配合物,显示出对各种细菌和真菌菌株的显著抗微生物活性。

- 在 Nallangi et al. (2014) 的一项研究中,合成了噻吩-3-羧酰胺的衍生物,并对其针对结核分枝杆菌的活性进行了评估,某些化合物显示出比标准药物更高的效力。

治疗心律失常和焦虑的潜力

- Amr等人(2010年)研究了一系列从噻吩-3-羧酰胺合成的新颖噻吩衍生物,显示出显著的抗心律失常、5-羟色胺拮抗和抗焦虑活性。 (Amr, 2010)

生物活性分子合成中的应用

- Calenbergh等人(1994年)合成了2'-苯甲酰胺基-2'-脱氧腺苷类似物,包括噻吩-2-羧酰胺类似物,作为睡眠病的潜在治疗方法。 (Calenbergh, 1994)

细胞粘附分子的抑制

- Boschelli等人(1995年)报告了苯并[b]噻吩-2-羧酰胺,包括噻吩-3-羧酰胺,抑制细胞粘附分子(如E-选择素、ICAM-1和VCAM-1)的表达,这些分子在炎症过程中至关重要。 (Boschelli, 1995)

生物活性化合物的合成

- Abdel-latif等人(2011年)展示了使用2-氨基-N-芳基苯甲酰胺和噻吩-3-羧酰胺作为起始原料合成各种生物活性衍生物。 (Abdel-latif, 2011)

晶体结构分析

- Vasu等人(2004年)的一项研究聚焦于噻吩-3-羧酰胺衍生物的合成和晶体结构分析。 (Vasu, 2004)

抗微生物合成

- Wardakhan等人(2005年)探索了使用2-氨基噻吩-3-羧酰胺合成融合杂环衍生物,显示出抗微生物活性。 (Wardakhan, 2005)

作用机制

Target of Action

The primary target of 2-(2-Nitrobenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production .

Mode of Action

2-(2-Nitrobenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which in turn affects the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

Given its potent antitumor activity, it is likely that it has favorable bioavailability and can effectively reach its target in the mitochondria .

Result of Action

The result of the action of 2-(2-Nitrobenzamido)thiophene-3-carboxamide is the inhibition of cancer cell growth . By disrupting the energy production in cancer cells, it induces cell death and prevents the proliferation of cancer cells .

属性

IUPAC Name |

2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c13-10(16)8-5-6-20-12(8)14-11(17)7-3-1-2-4-9(7)15(18)19/h1-6H,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDRWMJMFDGZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrobenzamido)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

methanone dihydrochloride](/img/structure/B2491199.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)